Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate is a chemical compound with the molecular formula C14H6KNO7S It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both nitro and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate typically involves the nitration of anthracene derivatives followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. The process can be summarized as follows:
Nitration: Anthracene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfonation: The nitrated anthracene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid derivative is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group enhances solubility and facilitates binding to specific sites. The compound’s effects are mediated through pathways involving electron transfer and covalent modification of target molecules.
Comparison with Similar Compounds
Similar Compounds
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate: Lacks the nitro group, making it less reactive in redox reactions.
Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulphinate: Contains hydroxyl groups, which alter its chemical properties and reactivity.
N-(9,10-dioxo-9,10-dihydro-anthracen-1-yl)-acetamide: Contains an acetamide group, which affects its solubility and biological activity.
Uniqueness
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring specific redox behavior and water solubility.
Properties
CAS No. |
93804-31-0 |
---|---|
Molecular Formula |
C14H6KNO7S |
Molecular Weight |
371.36 g/mol |
IUPAC Name |
potassium;5-nitro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H7NO7S.K/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19;/h1-6H,(H,20,21,22);/q;+1/p-1 |
InChI Key |
ZAFSYIDAMNIOID-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.